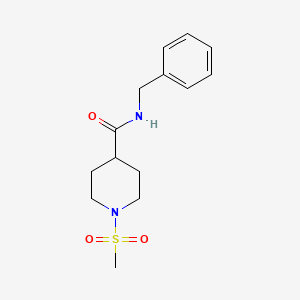

N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C14H20N2O3S . It has a molecular weight of 296.385 Da .

Molecular Structure Analysis

The molecular structure of “N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Wissenschaftliche Forschungsanwendungen

- Antimicrobial Activity : Researchers have explored the antimicrobial potential of N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide derivatives. These compounds may exhibit inhibitory effects against bacteria, fungi, or other pathogens .

- Schiff Bases : The compound can serve as a precursor for synthesizing novel Schiff bases. These derivatives often possess diverse biological activities, including antimicrobial and antioxidant properties .

- Positive Allosteric Modulation (PAM) : By modifying the N-benzyl or N-ethyl moiety, researchers have investigated PAMs targeting specific receptors in the central nervous system (CNS). These compounds can enhance receptor function and potentially impact neurological disorders .

- CXCR4 Antagonists : N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide analogs have been studied as CXCR4 antagonists. CXCR4 plays a crucial role in immune responses and cancer metastasis. These ligands may have therapeutic implications in cancer treatment .

- Diverse Derivatives : Researchers have synthesized various N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide derivatives by modifying the benzyl or piperidine moieties. These compounds serve as building blocks for more complex organic molecules .

- Metabolic Stability : Investigating the metabolism of this compound provides insights into its stability and potential bioavailability. Understanding its metabolic pathways can guide drug design and optimization .

Medicinal Chemistry and Drug Development

Neuropharmacology and CNS Modulation

Chemical Biology and Receptor Ligands

Organic Synthesis and Building Blocks

Pharmacokinetics and Metabolism Studies

Zukünftige Richtungen

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide”, is an important task of modern organic chemistry .

Wirkmechanismus

Target of Action

N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The primary target of this compound is the cholinesterase receptors . These receptors play a crucial role in nerve impulse transmission, and their inhibition can have significant effects on the nervous system.

Mode of Action

The benzyl-piperidine group in N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide is often a necessary part for the successful inhibition of cholinesterase receptors . The acetylcholinesterase (AChE) enzyme includes two active anionic binding sites: catalytic and peripheral. The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

Eigenschaften

IUPAC Name |

N-benzyl-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-20(18,19)16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOFQNBZRLPFDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24784019 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Aminomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2461107.png)

![5-Chlorospiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2461108.png)

![Methyl 3-[[2-[2-(thiophene-2-carbonylamino)phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2461116.png)

![5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2461120.png)

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2461121.png)

![4-({[2-(4-Isopropoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2461126.png)

![8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2461127.png)

![4-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2461129.png)